molecular formula C6H16NO2P B3061620 (3-Amino-1-ethyl-propyl)-methyl-phosphinic acid CAS No. 133345-70-7

(3-Amino-1-ethyl-propyl)-methyl-phosphinic acid

Cat. No. B3061620
Key on ui cas rn: 133345-70-7
M. Wt: 165.17 g/mol
InChI Key: CCGFQGUALPHBIC-UHFFFAOYSA-N
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Patent
US05567840

Procedure details

A mixture of 4,53 g (30 mmol) of P-(5-aminopent-3-yl)phosphonous acid and 24.21 g (150 mmol) of hexamethyldisilazane is refluxed under argon while stirring for 16 hours. To the resulting solution 15 ml of diethylene glycol dimethyl ether are added and boiling is continued for additional 2 hours. The reaction mixture is cooled to 100° and 19.38 g (150 mmol) of N-ethyl-N,N-diisopropyl-amine are added over a period of 20 minutes. After cooling to 25°, 21.29 g (15 mmol) of methyliodide are added over a period of 20 minutes, the reaction temperature being kept at 25° with external cooling. The reaction mixture is stirred for 4 days, then cooled to 10°. The white precipitate is filtered off. The filtrate is evaporated under reduced pressure, and the residue diluted with 100 ml of cold dichloromethane and extracted three times with 50 ml each of 2N hydrochloric acid. The extracts are combined, evaporated to dryness and co-evaporated 2 additional times with 50 ml each of water to give a colourless oil. This oil is dissolved in 50 ml of methanol, 300 ml of propylene oxide are added and the mixture is kept at 4° overnight and then evaporated under reduced pressure. The crude product is purified by chromatography on 150 g of Opti-Up® C12 with water as eluent. The fractions containing the desired product are combined and evaporated under reduced pressure. The solid residue is dried under reduced pressure yielding P-(5-aminopent-3-yl)-P-methyl-phosphinic acid×0.52 H2O (hygroscopic).
Name
P-(5-aminopent-3-yl)phosphonous acid
Quantity
30 mmol
Type
reactant
Reaction Step One
Quantity
24.21 g
Type
reactant
Reaction Step One
Quantity
19.38 g
Type
reactant
Reaction Step Two
Quantity
21.29 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][CH:4]([P:7]([OH:9])[OH:8])[CH2:5][CH3:6].[CH3:10][Si](C)(C)N[Si](C)(C)C.C(N(C(C)C)C(C)C)C.CI.C1OC1C>CO.COCCOCCOC>[NH2:1][CH2:2][CH2:3][CH:4]([P:7]([CH3:10])(=[O:9])[OH:8])[CH2:5][CH3:6]

Inputs

Step One
Name
P-(5-aminopent-3-yl)phosphonous acid
Quantity
30 mmol
Type
reactant
Smiles
NCCC(CC)P(O)O
Name
Quantity
24.21 g
Type
reactant
Smiles
C[Si](N[Si](C)(C)C)(C)C
Step Two
Name
Quantity
19.38 g
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C
Step Three
Name
Quantity
21.29 g
Type
reactant
Smiles
CI
Step Four
Name
Quantity
300 mL
Type
reactant
Smiles
C1C(C)O1
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Six
Name
Quantity
15 mL
Type
solvent
Smiles
COCCOCCOC

Conditions

Stirring
Type
CUSTOM
Details
while stirring for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed under argon
WAIT
Type
WAIT
Details
boiling is continued for additional 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to 100°
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 25°
CUSTOM
Type
CUSTOM
Details
being kept at 25° with external cooling
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred for 4 days
Duration
4 d
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 10°
FILTRATION
Type
FILTRATION
Details
The white precipitate is filtered off
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
the residue diluted with 100 ml of cold dichloromethane
EXTRACTION
Type
EXTRACTION
Details
extracted three times with 50 ml each of 2N hydrochloric acid
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to give a colourless oil
WAIT
Type
WAIT
Details
the mixture is kept at 4° overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product is purified by chromatography on 150 g of Opti-Up® C12 with water as eluent
ADDITION
Type
ADDITION
Details
The fractions containing the desired product
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The solid residue is dried under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
NCCC(CC)P(O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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